molecular formula C4H3LiN2O3 B2550133 Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate CAS No. 2095410-46-9

Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2550133
CAS No.: 2095410-46-9
M. Wt: 134.02
InChI Key: PDGXBUGQQMGDFT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxadiazole derivatives, while substitution reactions can produce a range of substituted oxadiazole compounds .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C4_4H3_3LiN2_2O3_3
Molecular Weight : 134.02 g/mol
IUPAC Name : Lithium; 5-methyl-1,2,4-oxadiazole-3-carboxylate
CAS Number : 2095410-46-9

The presence of a methyl group at the 5-position of the oxadiazole ring enhances both the chemical reactivity and biological activity of this compound.

Chemistry

Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate serves as a building block for synthesizing more complex oxadiazole derivatives. These derivatives are valuable in various chemical research fields due to their diverse reactivity and applications.

Synthesis Pathway :
The synthesis typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with lithium hydroxide under controlled conditions. This reaction is crucial for obtaining high-purity lithium salts necessary for further applications.

Medicine

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can exhibit significant antibacterial properties against various pathogens.
CompoundActivity AgainstReference
5-Methyl-1,2,4-oxadiazole derivativesE. coli, S. aureus
5-Methyl oxadiazolesP. aeruginosa
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific kinases such as GSK-3β.
CompoundTarget KinaseIC50 Value (µM)Reference
Oxadiazole derivativesGSK-3β0.35 - 0.41
Lithium oxadiazolesVarious cancer cell linesVaries significantly

Industry

In industrial applications, this compound is used in the development of new materials with unique properties such as high thermal stability and conductivity. Its role as a precursor in material science highlights its versatility beyond medicinal chemistry.

Case Studies

Numerous studies have explored the biological activities of this compound and its derivatives:

  • Antimicrobial Study : A study synthesized various oxadiazole compounds and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced antimicrobial efficacy.
  • Anticancer Investigation : In another study focusing on similar oxadiazole derivatives, researchers found that specific compounds selectively inhibited GSK-3β kinase activity with potent anticancer effects.

Safety Profile

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicity studies indicate that while some derivatives exhibit promising therapeutic effects, they may cause skin or eye irritation under certain conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific structural features, such as the presence of a methyl group at the 5-position of the oxadiazole ring. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate is a lithium salt of a substituted oxadiazole compound characterized by the molecular formula C4H3LiN2O3 and a molecular weight of 134.02 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : lithium;5-methyl-1,2,4-oxadiazole-3-carboxylate
  • Molecular Formula : C4H3LiN2O3
  • CAS Number : 2095410-46-9

The presence of the methyl group at the 5-position of the oxadiazole ring is significant as it influences both the chemical reactivity and biological activity of the compound.

This compound exhibits biological activity primarily through its interaction with various biochemical pathways. The oxadiazole ring structure allows it to act as a hydrogen bond acceptor, which can facilitate interactions with biological macromolecules such as proteins and nucleic acids.

Target Pathways

Research indicates that derivatives of oxadiazoles can modulate signaling pathways related to:

  • Antimicrobial Activity : Some studies suggest that oxadiazole derivatives exhibit significant antibacterial properties against various pathogens.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific kinases such as GSK-3β, which plays a crucial role in cell survival and proliferation.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of oxadiazole compounds. For instance, derivatives similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstReference
5-Methyl-1,2,4-oxadiazole derivativesE. coli, S. aureus
5-Methyl oxadiazolesP. aeruginosa

Anticancer Activity

This compound has been investigated for its potential anticancer effects. A study focused on similar oxadiazole derivatives found that they selectively inhibited GSK-3β kinase with IC50 values ranging from 0.35 to 0.41 µM, indicating potent anticancer activity.

CompoundTarget KinaseIC50 Value (µM)Reference
Oxadiazole derivativesGSK-3β0.35 - 0.41
Lithium oxadiazolesVarious cancer cell linesVaries significantly

Case Studies

In one notable case study, researchers synthesized a series of oxadiazole compounds and evaluated their biological activity through various assays. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced both antimicrobial and anticancer activities.

Safety Profile

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicity studies have shown that while some derivatives exhibit promising therapeutic effects, they may also cause skin irritation or eye irritation under certain conditions .

Properties

IUPAC Name

lithium;5-methyl-1,2,4-oxadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.Li/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGXBUGQQMGDFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC(=NO1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-46-9
Record name lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate
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